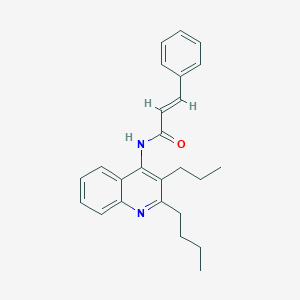![molecular formula C13H22N4O2 B5325426 (3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol](/img/structure/B5325426.png)
(3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol involves its ability to target specific receptors and signaling pathways. It has been shown to interact with adrenergic receptors and inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. It also has vasodilatory effects, which can lead to a decrease in blood pressure. In addition, it has been shown to enhance cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol in lab experiments is its specificity towards certain receptors and signaling pathways, allowing for targeted research. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
For research on (3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol include further investigation of its potential therapeutic applications in various fields, such as oncology, cardiovascular diseases, and neurological disorders. Additionally, research on the compound's mechanism of action and its interactions with other compounds may provide insights into its potential as a therapeutic agent. Finally, further studies on the compound's pharmacokinetics and toxicity may be necessary for its eventual clinical use.
Synthesemethoden
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol involves several steps. The starting material is 4-(hydroxymethyl)-3-piperidinol, which is reacted with 6-chloro-4-pyrimidinamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
(3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol has been studied for its potential therapeutic applications in various fields such as oncology, cardiovascular diseases, and neurological disorders. In oncology, it has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In cardiovascular diseases, it has been studied for its vasodilatory effects and potential to lower blood pressure. In neurological disorders, it has been investigated for its ability to enhance cognitive function and memory.
Eigenschaften
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9(2)16-12-5-13(15-8-14-12)17-4-3-10(7-18)11(19)6-17/h5,8-11,18-19H,3-4,6-7H2,1-2H3,(H,14,15,16)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXSRWWULZBMEN-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=N1)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=CC(=NC=N1)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5325355.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325366.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5325374.png)
![5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine](/img/structure/B5325391.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5325401.png)

![5-[4-(allyloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5325410.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5325417.png)
![2-(4-chlorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5325420.png)

